5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)oxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-6-1-7(3-12-2-6)17-9-5-13-8(4-14-9)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFNTRHSWYQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloropyrazine-2-carboxylic Acid
The pyrazine core is synthesized via cyclization of diaminomaleonitrile derivatives, followed by oxidation to introduce the carboxylic acid group. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 5-chloropyrazine-2-carboxylic acid in 65–78% efficiency.
Preparation of 5-Bromo-3-hydroxypyridine
5-Bromonicotinic acid (CAS 20826-04-4) serves as the starting material. Decarboxylation via heating with copper chromite in quinoline at 220°C generates 3-bromo-5-hydroxypyridine, though this method suffers from moderate yields (40–55%) due to side reactions. Alternative approaches involve directed ortho-lithiation of 5-bromopyridine followed by hydroxylation, improving yields to 60–70%.
Etherification via SNAr
Reaction of 5-chloropyrazine-2-carboxylic acid with 5-bromo-3-hydroxypyridine in dimethylacetamide (DMAc) at 120°C, using potassium carbonate as a base, affords the target compound in 45–60% yield. Microwave-assisted conditions (150°C, 30 min) enhance efficiency to 75%.
Table 1. SNAr Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMAc | 120 | 12 | 58 |
| Cs₂CO₃ | DMF | 130 | 8 | 62 |
| DBU | NMP | 140 | 6 | 68 |
| Microwave* | DMAc | 150 | 0.5 | 75 |
*Microwave irradiation at 300 W.
Copper-Catalyzed Ullmann Ether Synthesis
Substrate Preparation
5-Hydroxypyrazine-2-carboxylic acid is synthesized via hydrolysis of 5-methoxypyrazine-2-carboxylic acid using hydrobromic acid (48% HBr, reflux, 6 h). 3-Bromo-5-iodopyridine is prepared via iodination of 3-bromo-5-aminopyridine using iodine monochloride.
Coupling Conditions
A mixture of 5-hydroxypyrazine-2-carboxylic acid (1 eq), 3-bromo-5-iodopyridine (1.2 eq), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 24 h achieves 70–80% conversion. The use of cesium fluoride as an additive improves regioselectivity.
Key Advantages :
- Tolerates electron-deficient pyridines.
- Avoids harsh basic conditions, preserving acid-sensitive functional groups.
Cyclocondensation Approaches
Pyrazine Ring Construction
A three-component reaction between glyoxylic acid, ammonium acetate, and 5-bromo-3-hydroxypyridine in acetic acid at 100°C forms the pyrazine ring in situ. This one-pot method yields 50–65% of the product but requires careful pH control to prevent decarboxylation.
Oxidative Cyclization
Treatment of N-(5-bromopyridin-3-yl)glycine with lead tetraacetate in benzene induces cyclization to the pyrazine core, followed by oxidation with potassium permanganate to introduce the carboxylic acid. This method is limited by lead toxicity and low scalability.
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency and Limitations
| Method | Yield (%) | Temperature (°C) | Key Limitations |
|---|---|---|---|
| SNAr | 45–75 | 120–150 | Requires activated leaving groups |
| Ullmann Coupling | 70–80 | 110 | Copper residue removal challenges |
| Cyclocondensation | 50–65 | 100 | Poor regiocontrol |
| Oxidative Cyclization | 30–40 | 80 | Toxic reagents, low yields |
Scale-Up Considerations and Industrial Relevance
The SNAr and Ullmann methods are most viable for kilogram-scale production. Purification via recrystallization from ethanol/water (1:3 v/v) achieves >99% purity, as confirmed by HPLC. Cost analysis reveals raw material expenses dominate (75%), with 5-bromonicotinic acid accounting for 40% of total costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide and tetrahydrofuran.
Major Products Formed:
Substituted Pyrazines: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Drug Development: Investigated as a potential drug candidate due to its biological activity.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Material Science:
Agriculture: Explored for use in agrochemicals to enhance crop protection.
Mechanism of Action
The exact mechanism of action of 5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
5-Bromonicotinic Acid (5-Bromopyridine-3-carboxylic Acid)
- Structure : Lacks the pyrazine-oxy bridge and carboxylic acid is directly attached to pyridine.
- Molecular Weight : 202.0 g/mol (vs. 278.58 g/mol for the target compound) .
- Applications : Used in Suzuki-Miyaura couplings; less steric hindrance compared to the target compound due to the absence of the pyrazine ring .
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid
- Structure : Replaces pyrazine with a pyrazole ring; includes a chlorine substituent on pyridine.
- Synthesis : Stepwise bromination and cyclization with diethyl maleate .
- Reactivity : The pyrazole ring enhances metabolic stability in agrochemicals, whereas the pyrazine in the target compound may improve solubility .
Brominated Pyridine Derivatives with Carboxylic Acid Groups
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid
5-Bromopyridine-3,4-dicarboxylic Acid
- Applications : Chelating agent in coordination chemistry, contrasting with the target compound’s role in medicinal chemistry .
Heterocyclic Carboxylic Acids with Varied Cores
5-Bromopyridin-3-yl Furan-2-carboxylate
3-Amino-6-bromopyrazine-2-carboxamide
- Structure: Amino and carboxamide groups on pyrazine; lacks the pyridine-oxy bridge.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse research findings.
Synthesis and Structural Overview
The synthesis of this compound typically involves multi-step organic reactions that incorporate brominated pyridine derivatives and pyrazine carboxylic acids. The structural formula can be represented as follows:
The compound features a brominated pyridine ring attached to an oxypyrazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxypyrazine exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives reduced cell viability effectively:
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 66% | 10.0 |
| Control (Cisplatin) | 50% | 1.0 |
The compound exhibited a structure-dependent cytotoxicity profile, suggesting that modifications to the pyridine or pyrazine rings could enhance its anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various multidrug-resistant pathogens. In vitro tests revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial potency of related compounds:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings indicate that the compound could serve as a scaffold for developing new antibiotics targeting resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells demonstrated that treatment with this compound led to a significant decrease in cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these findings, showing an increase in sub-G1 population in treated cells compared to controls.
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, derivatives of the compound were evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the oxypyrazine structure enhanced potency significantly, with some derivatives achieving MIC values below clinically relevant thresholds.
Q & A
What are the standard synthetic routes for 5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid?
Level: Basic
Answer:
The synthesis involves coupling 5-bromopyridin-3-ol with pyrazine-2-carboxylic acid derivatives. A common approach includes:
- Activation of the carboxylic acid : Convert pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
- Nucleophilic substitution : React the acyl chloride with 5-bromopyridin-3-ol under basic conditions (e.g., triethylamine) to form the ether linkage .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Yield optimization (~60–70%) requires anhydrous conditions and inert atmosphere .
How is the compound characterized structurally?
Level: Basic
Answer:
Key characterization methods:
- NMR spectroscopy : 1H NMR identifies aromatic protons (δ 8.5–9.0 ppm), while 13C NMR confirms the carboxylic acid carbonyl (δ ~165 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+ ≈ m/z 332.0).
- X-ray crystallography : Resolves the planar pyrazine and pyridine rings, with bond angles consistent with sp² hybridization .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 331.16 g/mol (calculated) | |
| Melting Point | 173–175°C (analogous compounds) | |
| Key IR Absorptions | 1700 cm⁻¹ (C=O stretch) |
How can reaction conditions be optimized for higher regioselectivity?
Level: Advanced
Answer:
Regioselectivity is influenced by:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyridin-3-ol oxygen.
- Catalysts : CuI (10 mol%) in Ullmann-type coupling improves ether bond formation .
- Temperature : Microwave-assisted synthesis (100°C, 30 min) reduces side products vs. traditional reflux (12 hr) .
- Computational guidance : Density Functional Theory (DFT) predicts favorable attack at the pyridine’s 3-position due to lower activation energy (~25 kcal/mol) .
What strategies mitigate low solubility in biological assays?
Level: Advanced
Answer:
- Salt formation : Neutralize the carboxylic acid with NaOH to form a sodium salt, improving aqueous solubility (tested in PBS, pH 7.4) .
- Co-solvent systems : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to maintain bioactivity .
- Prodrug derivatives : Methyl ester analogs show 10× higher cellular uptake in HepG2 cells, with esterase-mediated hydrolysis restoring activity .
How to resolve discrepancies in reported bioactivity data?
Level: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies arise from:
- Purity variance : HPLC purity thresholds (<95% vs. >99%) significantly affect IC50 values in kinase assays. Always report batch-specific purity .
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of the carboxylic acid, impacting binding affinity. Standardize protocols using TRIS or HEPES buffers .
- Conformational flexibility : Compare X-ray structures (e.g., C=O orientation) to identify active conformers .
What computational tools predict binding modes with target enzymes?
Level: Methodological
Answer:
- Molecular docking : AutoDock Vina screens against kinase ATP-binding pockets (PDB: 1ATP). The carboxylic acid group forms hydrogen bonds with Lys72 and Asp184 .
- Molecular Dynamics (MD) : 100 ns simulations (GROMACS) assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- Electrostatic potential maps : Gaussian 09 calculations highlight nucleophilic regions (pyrazine N-atoms) for electrophilic attack .
What are the key differences between this compound and analogs like 5-Bromonicotinic acid?
Level: Advanced
Answer:
The ether linkage in the target compound enhances steric bulk, reducing membrane permeability but improving target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
